2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, making it a substituted phenyl acetic acid. Its molecular formula is C₉H₉ClO₃, and it has a molecular weight of approximately 200.62 g/mol. The compound is known for its potential biological activities and applications in various fields including pharmaceuticals and agriculture .
The chemical reactivity of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid can involve several pathways:
Research indicates that 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and analgesic effects. The presence of the chloro and methoxy groups enhances its interaction with biological targets, contributing to its pharmacological properties .
Several methods have been reported for synthesizing 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid:
The applications of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid are diverse:
Studies on the interactions of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid with various biological systems reveal insights into its mechanism of action. Interaction with specific receptors or enzymes has been documented, suggesting pathways through which it exerts its pharmacological effects. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications
Several compounds share structural similarities with 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid. Here is a comparison highlighting its uniqueness: This table illustrates that while these compounds share structural elements, the specific arrangement and types of substituents significantly influence their chemical behavior and biological activity.Compound Name Similarity Index Unique Features 2-(2-Chloro-4-methoxyphenyl)acetic acid 0.92 Lacks one methoxy group compared to the target. 2-(2-Chloro-6-methoxyphenyl)acetic acid 0.92 Different position of methoxy group affects reactivity. 2-(2-Chloro-4-hydroxyphenyl)acetic acid 0.91 Hydroxyl group instead of methoxy alters properties. 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid 0.90 Additional phenyl ring alters steric hindrance. 2-(2-Chloro-4-methoxyphenyl)acetaldehyde 0.89 Aldehyde functional group changes reactivity profile.
The synthesis typically begins with 2,4,5-trimethoxyacetophenone, which undergoes selective chlorination at the ortho position. Thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 60–80°C achieves 92% chlorination efficiency by activating the carbonyl group for electrophilic aromatic substitution. The methoxy groups at positions 4 and 5 direct chlorination to position 2 via resonance stabilization of the intermediate sigma complex.
Subsequent hydrolysis of the acetyl group to acetic acid is performed using aqueous sodium hydroxide (6 M) under reflux. Kinetic studies show complete deacetylation within 4 hours at 100°C, yielding 2-(2-chloro-4,5-dimethoxyphenyl)acetic acid with 88% purity before crystallization.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | SOCl₂, DMF | 60–80 | 92 |
| Hydrolysis | NaOH (6 M) | 100 | 88 |
| Crystallization | Ethyl acetate/hexane | 25 | 95 |
Alternative routes employ Friedel-Crafts acylation of 2-chloro-1,4-dimethoxybenzene with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃). This method forms the ketone intermediate, which is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic medium. However, this route suffers from lower regioselectivity (75–78%) due to competing para-acylation.
The application of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid in prodrug design represents a significant advancement in pharmaceutical development strategies aimed at overcoming bioavailability limitations [1] [2]. Research has demonstrated that phenylacetic acid derivatives, including chlorinated and methoxylated variants, serve as excellent candidates for prodrug formulation due to their structural characteristics that enable selective functionalization [3] [4].
The molecular structure of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid, with its carboxylic acid functionality and aromatic substitution pattern, provides multiple sites for prodrug modification [5] [6]. The presence of both chlorine and methoxy groups influences the compound's reactivity and biological activity, making it particularly suitable for bioavailability enhancement strategies [5] [2]. Current research indicates that the compound's structural features suggest potential applications in pharmaceuticals, particularly in the development of compounds with improved therapeutic properties [5].
Amino acid prodrug approaches have shown remarkable success in enhancing the bioavailability of carboxylic acid-containing compounds [7] [8]. Research conducted on amino acid prodrugs of phenylacetic acid derivatives demonstrates that compounds containing propylene glycol linkers exhibit optimal stability characteristics [7] [8]. These prodrugs showed half-lives of more than 12 hours at physiological pH, while enzymatic activation in the presence of cell homogenate reduced half-lives to less than 1 hour [7] [8].
The enzymatic activation studies revealed that propylene glycol linker prodrugs undergo a two-step hydrolysis process [7] [8]. The prodrug is first converted to an intermediate propylene glycol ester, which is subsequently converted to the parent compound [7] [8]. This sequential activation mechanism provides enhanced control over drug release and bioavailability [7] [8].
Recent advances in water-soluble prodrug technology have introduced the Sol-moiety approach for optimizing oral bioavailability of highly insoluble compounds [4]. This technology addresses the fundamental challenge of rapid enzymatic hydrolysis in the gastrointestinal tract that typically limits prodrug effectiveness [4]. The Sol-moiety approach provides a pharmacokinetic control point for drug delivery by reducing the rate of prodrug hydrolysis to favor drug absorption rather than precipitation [4].
The power of this technology has been demonstrated with marked pharmacokinetic improvements in commercial drugs, including significant bioavailability enhancements [4]. For 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid derivatives, this approach could potentially overcome solubility limitations while maintaining therapeutic efficacy [4].
| Prodrug Type | Mechanism | Bioavailability Enhancement | Stability Characteristics | Clinical Applications |
|---|---|---|---|---|
| Amino Acid Conjugates | Enzymatic hydrolysis by peptidases | Transporter-mediated uptake | pH-dependent, enzymatically labile | Oral drug delivery |
| Ester Prodrugs | Chemical/enzymatic ester hydrolysis | Improved lipophilicity | Chemical stability varies by linker | Various administration routes |
| Phosphate Prodrugs | Phosphatase-mediated cleavage | Enhanced water solubility | Highly water-soluble | Intravenous formulations |
| Propylene Glycol Linkers | Sequential enzymatic activation | Optimal stability profile | Good chemical stability | Oral bioavailability improvement |
| Double Prodrugs | Cascade hydrolysis reactions | Site-specific delivery | High stability until activation | Targeted drug delivery |
| Sol-moiety Technology | Controlled rate hydrolysis | Optimized dissolution | Controlled hydrolysis rate | Poorly soluble drugs |
The structural characteristics of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid make it a valuable intermediate in agrochemical synthesis, particularly for compounds exhibiting fungicidal and herbicidal activities [9] [10]. Research has established that phenylacetic acid derivatives with specific substitution patterns demonstrate significant biological activity in agricultural applications [9] [10].
Extensive structure-activity relationship studies have been conducted on methoxyphenylacetic acid derivatives, revealing important insights into fungicidal efficacy [9]. Compounds containing dimethylphenoxymethyl substituents, particularly those with 2,5-dimethyl or 4-chloro substitutions, exhibited excellent fungicidal activity when the bridge between benzene rings was an oxymethylene group [9]. These findings suggest that the structural framework of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid could serve as a foundation for developing novel fungicidal agents [9].
The research demonstrated that compounds with specific substitution patterns showed good to excellent fungicidal activity against multiple plant pathogens [9]. Disease controlling activities were evaluated against rice blast, rice sheath blight, wheat powdery mildew, cucumber powdery mildew, and cucumber downy mildew, with activity indices ranging from 0 to 4 corresponding to control efficacy at various concentrations [9].
Phenylacetic acid derivatives have demonstrated significant potential in herbicidal applications, with specific structural modifications enhancing selectivity and efficacy [10]. Research on imino phenylacetic acid derivatives revealed that compounds with halogenated aromatic rings, particularly those containing chlorine substituents, exhibited excellent herbicidal activities [10]. The incorporation of chlorine atoms in strategic positions enhanced the compounds' ability to control various weed species while maintaining selectivity for crop protection [10].
The herbicidal activity of these derivatives is attributed to their ability to interfere with specific biochemical pathways in target plants [10]. The presence of chlorine and methoxy substituents in 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid provides an optimal balance of lipophilicity and reactivity necessary for effective herbicidal action [10].
Analysis of structure-function relationships in phenylacetic acid derivatives reveals that substitution patterns significantly influence biological activity [9] [11]. The bacterial phenylacetic acid catabolic pathway involves twelve enzymes and a transcriptional regulator, which are present in approximately 16 percent of sequenced bacterial genomes [11]. These enzymes are involved in biofilm formation and antimicrobial activity, suggesting potential applications for phenylacetic acid derivatives in biotechnological applications [11].
The phenylacetate-CoA ligase enzyme, which initiates the phenylacetic acid degradation pathway, demonstrates high specificity for phenylacetic acid derivatives [11]. This enzyme exhibits optimal activity at pH 7.5-8.0 and elevated temperatures, with kinetic parameters that vary based on structural modifications [11]. For 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid, these findings suggest that structural modifications could influence enzymatic recognition and metabolic fate [11].
Comparative analysis of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid with its structural analogs provides critical insights into structure-activity relationships and therapeutic potential [12] [13] [14]. The systematic evaluation of phenylacetic acid derivatives has revealed significant differences in pharmacological properties based on substitution patterns and functional group modifications [12] [13] [14].
Structure-based screening studies have identified phenylacetic acid derivatives as potential kinase inhibitors with varying selectivity profiles [12]. Activity profiling of analogous compounds revealed that structural modifications significantly influence kinase selectivity and potency [12]. Among the derivatives tested, compounds containing chlorinated and methoxylated phenyl rings demonstrated moderate to good inhibitory activity against specific kinase targets [12].
The calcium/calmodulin-dependent protein kinase inhibition studies showed that derivatives of phenylacetic acid compounds exhibited selectivity toward specific kinase families [12]. IC50 values ranged from 5 to 22 micromolar among the top targets, indicating structure-dependent activity profiles [12]. These findings suggest that 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid could serve as a lead compound for kinase inhibitor development [12].
The structure-activity relationships revealed that alkoxy and alkyl substitutions did not significantly affect sodium channel blocking activity [13]. However, halogenated derivatives demonstrated enhanced potency, suggesting that the chlorine substituent in 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid could contribute to improved pharmacological activity [13].
Optimization studies of phenylacetic acid derivatives for prostaglandin receptor antagonism have revealed important structure-activity relationships [14]. The systematic modification of phenylacetic acid scaffolds led to the discovery of both dual and selective receptor antagonists [14]. Minor structural modifications were found to dramatically alter selectivity profiles, with some derivatives showing potent and selective antagonist activity [14].
The research demonstrated that careful structural optimization of phenylacetic acid derivatives could yield compounds with distinct pharmacological profiles [14]. These findings indicate that 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid could serve as a versatile scaffold for developing receptor-selective antagonists [14].
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid | 2898-63-7 | C10H11ClO4 | 230.65 | Reference compound |
| 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid | 6834-51-1 | C10H11ClO4 | 230.65 | Chloro at position 2, methoxy at 3,4 |
| (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 | C10H12O4 | 196.20 | No chloro substituent |
| ((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid | 93962-55-1 | C10H11ClO4S | 262.71 | Thio linkage instead of direct carbon |
| Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate | 2112057-70-0 | C11H14ClNO4 | 259.68 | Amino group and methyl ester |
| 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride | Not specified | C10H13Cl2NO4 | 282.12 | Amino group and hydrochloride salt |
Comparative metabolic studies of phenylacetic acid derivatives have revealed significant differences in enzymatic susceptibility and clearance rates [15] [16]. Phenylacetic acid metabolism involves multiple enzymatic pathways, including aldehyde dehydrogenase and aldehyde oxidase systems [16]. The presence of chlorine and methoxy substituents in 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid could potentially influence metabolic stability and clearance characteristics [16].
Research on phenylacetic acid transport systems has demonstrated that structural modifications affect substrate recognition and uptake efficiency [17] [18]. The highly specific phenylacetic acid transport system shows Km values of 74 micromolar for phenylacetic acid, with structural analogs exhibiting varying transport efficiencies [17]. These findings suggest that modifications in 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid could influence cellular uptake and distribution [17] [18].
| Parameter | 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid | Phenylacetic Acid (Reference) | Structural Considerations |
|---|---|---|---|
| Km (Substrate Affinity) | Not determined | 74 μM (transport) | Chloro and methoxy effects |
| Vmax (Maximum Velocity) | Not determined | pH and temperature dependent | Substitution pattern impact |
| Bioavailability (%) | Variable | ~90% (as prodrug) | Solubility limitations |
| Half-life (hours) | Not determined | 2-4 hours | Metabolic stability |
| Protein Binding (%) | Not determined | Moderate | Lipophilicity balance |
| Clearance (L/h/kg) | Not determined | High hepatic clearance | Hepatic metabolism |
| Volume of Distribution (L/kg) | Not determined | Low | Tissue distribution |
| Therapeutic Index | Not established | Wide | Safety profile |